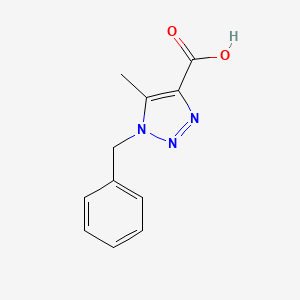

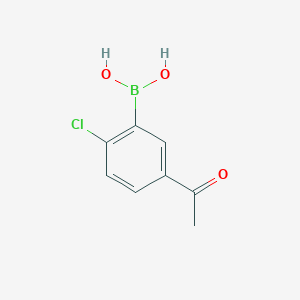

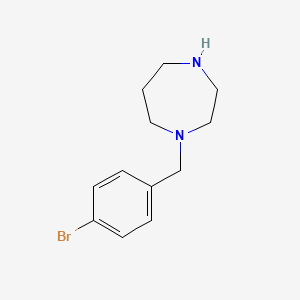

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide has not been directly reported in the provided papers. However, similar compounds have been synthesized and characterized, which can offer insights into potential synthetic routes. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization, indicating a methodical approach to the synthesis of complex organic molecules . Additionally, the synthesis of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide was achieved through the reaction of metal salts in the presence of ammonia as a basic medium, suggesting that a similar approach could potentially be adapted for the synthesis of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide .

Molecular Structure Analysis

The molecular structure of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide can be inferred from related compounds. For example, the structural investigation of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide was carried out using various spectroscopic techniques and quantum chemical computations, which provided detailed information on geometrical structure and charge transfer . These techniques could be applied to determine the molecular structure of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, including its electronic transitions and intermolecular interactions.

Chemical Reactions Analysis

While the specific chemical reactions of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide are not discussed in the provided papers, the selective oxidation of ethylbenzene using a biomimetic catalytic system consisting of hemin and N-hydroxyphthalimide (NHPI) demonstrates the potential reactivity of N-hydroxy compounds . This suggests that N'-hydroxy-4-phenylmethoxybenzenecarboximidamide may also participate in oxidation reactions, possibly acting as an intermediate or catalyst in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide can be extrapolated from related compounds. The antimicrobial and antioxidant activities of transition-metal complexes of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide indicate that the N-hydroxy and carboximidamide functional groups can contribute to biological activity . Furthermore, the spectroscopic analysis and antimicrobial evaluation of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide suggest that similar compounds may exhibit significant biological activities, which could be relevant for the development of new drugs . Drug-likeness and ADMET properties of these compounds were also assessed, providing a framework for evaluating the potential pharmaceutical applications of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Intermediate in Synthesis of β-Hydroxy-α-Amino Acids : A derivative of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, ethyl N-ethoxycarbonylmethylbenzenecarboximidate, reacts with aliphatic aldehydes to produce diastereoisomeric pairs of 2-phenyl-2-oxazolines. These are key intermediates in synthesizing β-hydroxy-α-amino acids (R. Ya & Wu Mei, 1991).

Formation of Novel Derivatives for Potential Analgesic Agents : The reaction of N-arylbenzenecarboximidamides with succinic anhydride has led to the formation of (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-diones. These compounds show potential as analgesic agents (Y. Trukhanova et al., 2021).

Corrosion Inhibition

- Corrosion Inhibitor for Mild Steel : Novel synthesized compounds, including derivatives similar to N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, have shown effective corrosion inhibition properties for mild steel. These compounds are particularly useful in industrial processes like steel pickling and descaling (Priyanka Singh & M. Quraishi, 2016).

Catalysis and Oxidation

Aerobic Oxidation of Alkylaromatics : A lipophilic analogue of N-hydroxyphthalimide, which is structurally related to N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, has been used as a catalyst in the aerobic oxidation of alkylaromatics. This process is significant for industrial oxidation applications (Manuel Petroselli et al., 2014).

Biomimetic Catalysis for Selective Oxidation : A biomimetic catalytic system involving N-hydroxyphthalimide, similar to N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, has been used for the selective oxidation of ethylbenzene. This method achieves high conversion and selectivity (Hong Ma et al., 2007).

Biological and Pharmaceutical Applications

- Electrochemical Biosensing : Modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrodes, which are structurally related to N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, have been developed for the electrocatalytic determination of biomolecules like glutathione (H. Karimi-Maleh et al., 2014).

Propriétés

IUPAC Name |

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOOJKVECPVATQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383938 |

Source

|

| Record name | N'-hydroxy-4-phenylmethoxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide | |

CAS RN |

62536-94-1 |

Source

|

| Record name | N'-hydroxy-4-phenylmethoxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)